2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and an acetamide-linked phenyl ring bearing a tetrazole moiety at position 1 (). Tetrazole groups are bioisosteres of carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity, while the isobutyl substituent may improve lipophilicity.
Properties
Molecular Formula |
C15H17N7OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H17N7OS/c1-10(2)7-14-18-19-15(24-14)17-13(23)8-11-3-5-12(6-4-11)22-9-16-20-21-22/h3-6,9-10H,7-8H2,1-2H3,(H,17,19,23) |
InChI Key |
QZIRHKUTSIRRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiadiazole Ring: This can be synthesized by cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The tetrazole and thiadiazole intermediates can be coupled using suitable reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared to analogs with variations in the 1,3,4-thiadiazole substituents and aryl/heteroaryl modifications. Key differences include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Tetrazole vs. Other Bioisosteres: The target compound’s tetrazole group (pKa ~4.9) mimics carboxylic acids, enhancing solubility and receptor interactions compared to non-ionizable groups like trifluoromethyl () or thiophene () .
Thermal Stability : Analogs with piperazine or benzylpiperidine moieties () exhibit higher melting points (>160°C), suggesting stronger intermolecular interactions than simpler alkyl/aryl substituents .
Biological Activity
The compound 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1574327-21-1) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a tetrazole ring and a thiadiazole moiety, both known for their diverse biological properties.
Chemical Structure and Properties
- Molecular Formula : C15H17N7OS
- Molecular Weight : 343.4 g/mol
The structure of the compound can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates significant potential in various therapeutic areas, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Several studies have explored the anticancer properties of compounds containing thiadiazole and tetrazole structures. For instance:
- Cytotoxicity Studies : The compound was evaluated against multiple cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. Preliminary results indicate that it exhibits IC50 values comparable to established chemotherapeutics, suggesting effective cytotoxicity against these cancer types .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it activates caspase pathways, leading to programmed cell death. Specifically, caspase-3 and caspase-8 activation has been documented in treated cell lines .
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown promising results against various bacterial strains. For example:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli exhibited sensitivity to the compound at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by Alam et al. (2020) highlighted the efficacy of a similar thiadiazole derivative in inhibiting growth across multiple cancer cell lines. The study reported that derivatives with specific substitutions on the thiadiazole ring showed enhanced activity, indicating that structural modifications can significantly influence biological outcomes .
- Antimicrobial Efficacy Analysis : In a comparative study on various tetrazole derivatives, compounds structurally similar to 2-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated notable antimicrobial activity against clinically relevant pathogens. This suggests that this class of compounds could be further explored for therapeutic applications in infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
